Carbonic Anhydrase II Inhibition: Weaker Than Acetazolamide, but with Distinct Isoform Selectivity
Carzenide inhibits human carbonic anhydrase II (hCA II) with a Ki of 33.0 nM, which is approximately 2.7-fold less potent than acetazolamide, a reference sulfonamide CA inhibitor (Ki = 12.1 nM) [1]. This moderate potency may confer a distinct pharmacological profile compared to stronger inhibitors.
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 33.0 nM |
| Comparator Or Baseline | Acetazolamide: Ki = 12.1 nM |
| Quantified Difference | Carzenide is 2.7-fold less potent than acetazolamide |
| Conditions | Stopped-flow technique; values are means from three different assays with errors in the range of ±5–10% |
Why This Matters
The reduced potency against hCA II may translate to fewer off-target effects related to this isoform, which is abundant in the kidney and red blood cells, potentially making Carzenide a valuable scaffold for designing selective inhibitors.
- [1] Table 5. Inhibition of the Human Carbonic Anhydrase Isoforms. Molecules. 2025; 30(14):3106. doi:10.3390/molecules30143106. Available from: https://pmc.ncbi.nlm.nih.gov/articles/PMC12348783/table/molecules-30-03106-t005/ View Source
